Definitive Stereochemical Assignment: Ocotillone (20S,24R) vs. Cabraleone/Eichlerianic Acid (20S,24S)
Ocotillone has been definitively assigned a 20S,24R stereochemical configuration, a key structural difference from its closest analogs cabraleone and eichlerianic acid, which possess a 20S,24S configuration. This correction was made possible through X-ray crystallography of a related compound, methyl shoreate [1]. This structural distinction is fundamental for structure-activity relationship (SAR) studies and any research dependent on precise molecular conformation.
| Evidence Dimension | Stereochemical Configuration at C-20 and C-24 |
|---|---|
| Target Compound Data | 20S,24R |
| Comparator Or Baseline | Cabraleone and Eichlerianic Acid: 20S,24S |
| Quantified Difference | Opposite configuration at C-24 |
| Conditions | X-ray crystallography of methyl shoreate derivative |
Why This Matters
This corrected, unambiguous stereochemistry is essential for ensuring reproducibility in target binding and SAR studies, distinguishing Ocotillone from its misassigned or differently configured epimers.
- [1] Lavie, D., et al. (1984). The X-ray structure of methyl shoreate and the stereochemistry of eichlerianic acid, cabraleone and ocotillone. Tetrahedron, 40(2), 419-420. View Source
